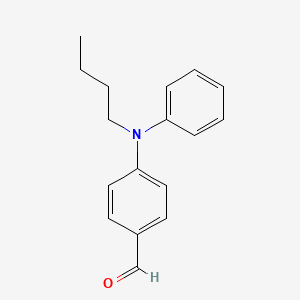

4-(ブチル(フェニル)アミノ)ベンズアルデヒド

説明

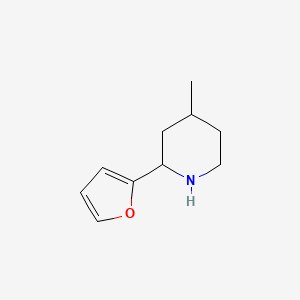

“4-(Butyl(phenyl)amino)benzaldehyde” is a chemical compound with the molecular formula C17H19NO . It contains 39 bonds in total, including 20 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .

Synthesis Analysis

The synthesis of substituted benzaldehydes, such as “4-(Butyl(phenyl)amino)benzaldehyde”, can be achieved via a two-step, one-pot procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .Molecular Structure Analysis

The molecular structure of “4-(Butyl(phenyl)amino)benzaldehyde” includes 39 bonds in total, with 20 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 tertiary amine (aromatic) .科学的研究の応用

コリンエステラーゼ阻害

この化合物は、神経機能に不可欠なアセチルコリンの分解に関与する酵素であるコリンエステラーゼの阻害剤として機能する可能性があります。 この酵素の阻害剤は、アルツハイマー病などの疾患の治療に求められています .

触媒における表面分析

関連するベンズアルデヒド化合物は、窒素吸着などの方法を用いた触媒の表面分析に使用されてきました。 このアプリケーションは、化学反応における触媒の最適化に不可欠です .

キナゾリン誘導体の合成

キナゾリン誘導体は医薬品化学において重要であり、4-(ブチル(フェニル)アミノ)ベンズアルデヒドに類似した化合物がその合成に使用されてきました。 これらの誘導体は、治療の可能性を持つ多重阻害剤として作用することができます .

他の化学合成の前駆体

ベンズアルデヒド誘導体として、それは様々な化学物質の合成における前駆体となり得るため、類似の化合物に関する査読済み論文や技術文書に見られます .

酵素的生産経路

ベンズアルデヒド誘導体は、L-フェニルアラニンからのなど、バイオテクノロジーや医薬品における応用を持つ他の価値ある化学物質を生産するための新規酵素経路に使用されます .

不斉触媒

不斉触媒の分野では、類似のアルデヒドがα-官能化に使用されており、これは医薬品に使用されるエナンチオマー的に純粋な物質を生産するための重要なステップです .

MDPI - Biomedicines Springer - Synthesis of Benzyl Alcohol Atlantis Press - Synthesis of Quinazoline Derivatives Sigma-Aldrich - 4-Aminobenzaldehyde Oxford Academic - Efficient Enzymatic Production MDPI - Catalytic Asymmetric α-Functionalization

作用機序

Target of Action

Compounds with similar structures, such as aminobenzaldehydes, often interact with proteins or enzymes in the body. The specific target would depend on the exact structure of the compound and its functional groups .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, it could inhibit an enzyme, bind to a receptor, or interact with DNA .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its specific target. For instance, if it targets an enzyme, it could affect the metabolic pathway that the enzyme is involved in .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and the presence of functional groups could affect how it is absorbed, distributed, metabolized, and excreted by the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

4-(Butyl(phenyl)amino)benzaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as 4-hydroxymandelate synthase, which is involved in the production of benzaldehyde from l-phenylalanine . The nature of these interactions often involves the formation of Schiff bases with amines, oximes with hydroxylamine, and hydrazones with phenylhydrazine . These interactions can influence the activity of the enzymes and proteins, thereby affecting various biochemical pathways.

Cellular Effects

The effects of 4-(Butyl(phenyl)amino)benzaldehyde on cells are diverse and can influence several cellular processes. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, 4-(Butyl(phenyl)amino)benzaldehyde can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, 4-(Butyl(phenyl)amino)benzaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, the compound can form covalent bonds with enzyme active sites, resulting in enzyme inhibition. Additionally, 4-(Butyl(phenyl)amino)benzaldehyde can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Butyl(phenyl)amino)benzaldehyde can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Butyl(phenyl)amino)benzaldehyde can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-(Butyl(phenyl)amino)benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. High doses of 4-(Butyl(phenyl)amino)benzaldehyde can lead to toxicity, affecting vital organs and systems in animal models .

Metabolic Pathways

4-(Butyl(phenyl)amino)benzaldehyde is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One of the key pathways includes its conversion by 4-hydroxymandelate synthase, which plays a role in the production of benzaldehyde from l-phenylalanine . The compound can also influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of 4-(Butyl(phenyl)amino)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of 4-(Butyl(phenyl)amino)benzaldehyde can influence its biological activity and effectiveness in targeting specific tissues .

Subcellular Localization

4-(Butyl(phenyl)amino)benzaldehyde exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects .

特性

IUPAC Name |

4-(N-butylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-13-18(16-7-5-4-6-8-16)17-11-9-15(14-19)10-12-17/h4-12,14H,2-3,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVRTFDEHSLQJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1=CC=CC=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734790 | |

| Record name | 4-[Butyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

502990-49-0 | |

| Record name | 4-[Butyl(phenyl)amino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-cyclopentyl-3-(1H-1,2,4-triazol-1-yl)propanamido]acetic acid](/img/structure/B1374106.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1374121.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenylpropanoic acid](/img/structure/B1374122.png)